Ethyl 2,4-difluoro-5-methoxybenzoate
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Overview
Description
Ethyl 2,4-difluoro-5-methoxybenzoate is an organic compound with the molecular formula C10H10F2O3 and a molecular weight of 216.18 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 are replaced by fluorine atoms, and the hydrogen atom at position 5 is replaced by a methoxy group. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,4-difluoro-5-methoxybenzoate can be synthesized through several methods. One common method involves the esterification of 2,4-difluoro-5-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-difluoro-5-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Oxidation: Hydroxybenzoates or carbonyl derivatives.
Reduction: Alcohol derivatives of the original ester.
Scientific Research Applications
Ethyl 2,4-difluoro-5-methoxybenzoate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a potential inhibitor of specific enzymes.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,4-difluoro-5-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atoms can enhance the compound’s binding affinity to target proteins, while the methoxy group can influence its solubility and bioavailability .
Comparison with Similar Compounds
Ethyl 2,4-difluoro-5-methoxybenzoate can be compared with other benzoate derivatives, such as:
Ethyl 2,4-dichloro-5-methoxybenzoate: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and biological activity.
Ethyl 2,4-difluoro-5-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a methoxy group, affecting its chemical properties and applications.
Ethyl 2,4-difluoro-5-methylbenzoate: Similar structure but with a methyl group instead of a methoxy group, influencing its physical and chemical characteristics.
This compound stands out due to the presence of both fluorine and methoxy groups, which impart unique properties such as increased lipophilicity and enhanced reactivity in certain chemical reactions .
Properties
IUPAC Name |
ethyl 2,4-difluoro-5-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-3-15-10(13)6-4-9(14-2)8(12)5-7(6)11/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPERKERYXJMSCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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